molecular formula C18H14FN3O B8472313 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-fluorophenyl)methanone CAS No. 83166-69-2

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-fluorophenyl)methanone

Cat. No.: B8472313
CAS No.: 83166-69-2
M. Wt: 307.3 g/mol
InChI Key: MVGZNJBYLCBMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H14FN3O and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

83166-69-2

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

[2-[(3-aminopyridin-2-yl)amino]phenyl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H14FN3O/c19-13-6-3-5-12(11-13)17(23)14-7-1-2-9-16(14)22-18-15(20)8-4-10-21-18/h1-11H,20H2,(H,21,22)

InChI Key

MVGZNJBYLCBMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 30 g of titanium trichloride was added portionwise (cautiously) with stirring to 200 ml of ice. The resulting solution was added all at once to a stirred solution of 10.0 g (0.0297 mole) of (3-fluorophenyl)[2-[(3-nitro-2-pyridinyl)amino]phenyl]methanone in 150 ml of acetic acid: ethanol (1:1) and 150 ml of acetic acid: water (1:1). After 30 min stirring, the reaction mixture was poured into one liter of water. The mixture was filtered and the resulting filter-cake was suspended in 100 ml of water. The mixture was again filtered and the filter-cake (10.0 g) was partially dissolved in 100 ml of hot methanol. The solution was basified with 25 ml of concentrated ammonium hydroxide, stirred for an additional 15 min and then diluted with 500 ml of water. The mixture was extracted three times with 75 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 50 ml of water, dried over sodium sulfate and concentrated in vacuo. The residue (6.9 g) was twice recrystallized, treating once with charcoal, from ethyl acetate-isopropyl ether to give 4.5 g (49%) of a dark gold solid, m.p. 135°-137° C.
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
acetic acid ethanol
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four
Yield
49%

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